molecular formula C10H9N5 B043390 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline CAS No. 108354-47-8

2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline

Cat. No.: B043390
CAS No.: 108354-47-8
M. Wt: 199.21 g/mol
InChI Key: HKZZYGFWIFKKIR-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline is a member of the heterocyclic aromatic amine (HAA) family, a class of compounds frequently investigated in toxicology and cancer research. This compound is of significant scientific interest as a model mutagen and potential carcinogen, often formed during the high-temperature cooking of protein-rich foods. Its primary research value lies in studying the mechanisms of DNA adduct formation, mutagenesis, and the initiation of chemical carcinogenesis. The mechanism of action involves metabolic activation primarily by cytochrome P450 enzymes (e.g., CYP1A2) to form a highly reactive N-hydroxy derivative, which can subsequently esterify to produce an ultimate carcinogen. This electrophilic species covalently binds to DNA, particularly at guanine bases, forming stable adducts that can lead to point mutations upon DNA replication. Researchers utilize this compound to investigate DNA repair pathways, screen for antimutagenic agents, and elucidate the structure-activity relationships of HAAs. Supplied as a high-purity standard, it is an essential tool for in vitro and in vivo studies aimed at understanding environmental and dietary carcinogenesis, contributing to risk assessment and the development of preventive strategies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-methylimidazo[4,5-f]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c1-15-7-3-2-6-8(13-5-4-12-6)9(7)14-10(15)11/h2-5H,1H3,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZZYGFWIFKKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=NC=CN=C3C=C2)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60148518
Record name IQX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60148518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108354-47-8
Record name 2-Amino-3-Methylimidazo[4,5-f]quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108354-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name IQX
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108354478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IQX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60148518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-DEMETHYL MEIQX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R25FBT42P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040443
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Precursor Synthesis via Nitro-Aromatic Substitution

The foundational step involves synthesizing nitro-substituted aromatic intermediates. For example, 2,6-dinitrochlorobenzene reacts with α-amino acids (e.g., glycine or alanine) in aqueous methanol to yield N-(2,6-dinitrophenyl)-α-amino acids (Table 1). These intermediates are esterified to improve solubility, with ethyl esters serving as substrates for subsequent catalytic reduction.

Table 1: N-(2,6-Dinitrophenyl)-α-amino Acids and Ethyl Esters

CompoundR₁R₂Yield (%)Melting Point (°C)
IaHH85210–212
IbHCH₃78198–200

Catalytic hydrogenation of these nitro compounds over palladized carbon in acetone reduces nitro groups to amines while facilitating intramolecular cyclization. This step produces 5-amino-1,2,3,4-tetrahydroquinoxaline-2-one derivatives, albeit with instability to oxidation.

Cyclization with Carboxylic Acids

The amine intermediates undergo cyclization with carboxylic acids (e.g., formic, acetic, or benzoic acid) to form the imidazo[4,5-f]quinoxaline core. For instance, heating 5-amino-3-methyl-2(1H)-quinoxalinone with acetic acid in ethyl polyphosphate yields 2-substituted-5,6-dihydro-4H-imidazo[1,5,4-d,e]quinoxaline-5-ones (Table 2).

Table 2: Cyclization Products from Carboxylic Acid Reactions

ProductR₃Acid UsedYield (%)
VIaHFormic65
VIbCH₃Acetic58
VIcC₆H₅Benzoic52

This method highlights the role of solvent choice and acid strength in optimizing ring closure efficiency.

Synthesis of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline

Methyl Group Introduction

The 3-methyl substituent is introduced via α-alanine-derived precursors. Reaction of 2,6-dinitrochlorobenzene with dl-α-alanine produces N-(2,6-dinitrophenyl)-α-alanine ethyl ester, which undergoes hydrogenation to form 5-amino-3-methyl-1,2,3,4-tetrahydroquinoxaline-2-one . Subsequent cyclization with formic acid at reflux temperature yields the target compound (Fig. 1).

Fig. 1: Key Reaction Steps

  • Nitro reduction : Catalytic H₂ over Pd/C converts nitro groups to amines.

  • Cyclization : Formic acid mediates intramolecular amide bond formation, closing the imidazole ring.

Deuterated Analog Synthesis

The deuterated variant (This compound-d3 ) is synthesized using deuterated reagents. For example, substituting protiated formic acid with DCO₂D (deuterated formic acid) during cyclization introduces deuterium at specific positions. This method preserves the mutagenic potency observed in Ames tests while enabling isotopic tracing.

Analytical Validation and Challenges

Stability Considerations

The 5-amino-1,2,3,4-tetrahydroquinoxaline-2-one intermediates are highly sensitive to oxidation, necessitating inert atmospheres (N₂) during synthesis. Post-reduction handling under air leads to quinoxaline formation via dehydrogenation, reducing yields.

Spectral Characterization

IR spectroscopy confirms cyclization by identifying C=O stretches (1650–1700 cm⁻¹) and N-H bends (1550–1600 cm⁻¹). NMR data validate methyl group incorporation, with singlet peaks at δ 2.35 ppm for CH₃.

Comparative Methodologies

Alternative Cyclization Agents

While carboxylic acids are standard, urea has been explored for producing 1,2,5,6-tetrahydro-4H-imidazo[1,5,4-d,e]quinoxaline-2,5-diones . However, this route is less efficient for 3-methyl derivatives due to steric hindrance.

Solvent Optimization

Ethyl polyphosphate enhances reaction rates by stabilizing transition states during cyclization. Polar aprotic solvents (e.g., DMF) are avoided to prevent side reactions .

Chemical Reactions Analysis

3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can also be performed, typically using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound. Common reagents include halogens and other nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Toxicological Research

IQx is recognized for its potent mutagenic activity, making it a valuable compound in toxicological studies. It is often used in the Ames test, which assesses the mutagenic potential of chemical compounds by measuring their ability to induce mutations in bacterial DNA.

Case Study: Ames Test Results

A study conducted by Jagerstad et al. (1985) evaluated the mutagenicity of IQx using the Ames test. The results indicated that IQx exhibited significant mutagenic effects on various strains of Salmonella typhimurium, reinforcing its classification as a potent mutagen. This study highlighted the importance of IQx as a reference compound for assessing the mutagenic potential of other substances.

Study Test Organism Mutagenicity
Jagerstad et al. (1985)Salmonella typhimuriumHigh

Food Safety and Analysis

IQx is classified as a food-derived carcinogen, particularly found in high-temperature cooked meats and tobacco smoke. Its presence in food products raises significant concerns regarding public health and safety.

Application Notes

  • Food Analysis : IQx is utilized as a reference standard for analyzing food samples to determine the presence of mutagenic compounds.
  • Regulatory Compliance : Food safety agencies use IQx to establish guidelines and regulations concerning acceptable levels of carcinogenic compounds in food products.

Structure-Activity Relationship Studies

The structural characteristics of IQx make it an important subject for structure-activity relationship (SAR) studies. These studies help researchers understand how modifications to the compound's structure affect its biological activity.

Research Findings

Vikse et al. (1993) explored various derivatives of IQx to assess their mutagenic potential compared to the parent compound. The findings indicated that specific structural modifications could enhance or reduce mutagenicity, providing insights into designing safer alternatives.

Modification Mutagenicity Change
Methylation at N1Increased
Hydroxylation at C7Decreased

Cancer Research

Given its classification as a suspected carcinogen by the International Agency for Research on Cancer (IARC), IQx plays a crucial role in cancer research, particularly in understanding mechanisms of carcinogenesis.

Mechanistic Studies

Research has focused on how IQx interacts with cellular macromolecules, leading to DNA adduct formation and subsequent mutations. These studies are critical for elucidating the pathways through which dietary components can influence cancer risk.

Environmental Monitoring

IQx has also been studied in environmental contexts, particularly concerning its presence in smoke emissions from cooking processes and tobacco products.

Environmental Impact Studies

Studies indicate that IQx can be detected in particulate matter from combustion sources, raising concerns about exposure risks to populations near industrial sites or heavy traffic areas.

Mechanism of Action

The mechanism of action of 3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. For example, it can induce DNA damage and mutations in bacterial cells . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that interact with DNA .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The mutagenicity and carcinogenicity of HAAs are influenced by substituent positions and the fused ring system. Key analogs of IQx include:

Table 1: Structural and Molecular Comparison
Compound Name (Abbreviation) CAS Number Molecular Formula Core Structure Substituents
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline (IQx) 108354-47-8 C₁₀H₉N₅ Quinoxaline -CH₃ (C3), -NH₂ (C2)
2-Amino-3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline (MeIQx) 77500-04-0 C₁₁H₁₁N₅ Quinoxaline -CH₃ (C3, C8), -NH₂ (C2)
2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline (4,8-DiMeIQx) 95896-78-9 C₁₂H₁₃N₅ Quinoxaline -CH₃ (C3, C4, C8), -NH₂ (C2)
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ) 76180-96-6 C₁₁H₁₀N₄ Quinoline (benzene + pyridine) -CH₃ (C3), -NH₂ (C2)

Key Observations :

  • Ring System: IQx and its analogs (MeIQx, 4,8-DiMeIQx) share a quinoxaline core, whereas IQ has a quinoline backbone.
  • Methylation : Additional methyl groups (e.g., C8 in MeIQx, C4 and C8 in 4,8-DiMeIQx) influence metabolic activation and DNA adduct formation .

Mutagenic and Carcinogenic Potency

Table 2: Mutagenic Activity in S. typhimurium TA98
Compound Relative Mutagenic Potency (Revertants/μg) Metabolic Activation Required Key Metabolites
IQx ~3,000 Yes (S9 liver enzymes) N-hydroxylated derivatives
MeIQx ~4,500 Yes 8-hydroxymethyl-MeIQx, acetylated forms
4,8-DiMeIQx ~3,800 Yes Not fully characterized
IQ ~6,000 Yes N-OH-IQ, DNA adducts at C8 and N²

Key Findings :

  • Methylation at C8 (MeIQx) increases mutagenic potency compared to IQx, likely due to enhanced metabolic stability and adduct formation .
  • IQ (quinoline derivative) exhibits higher mutagenicity than IQx, possibly due to differences in metabolic activation pathways .

Formation in Food and Inhibition Strategies

HAAs form via Maillard reaction pathways involving creatine, amino acids, and sugars. Inhibitors like antioxidants disrupt free radical-mediated reactions:

Table 3: Inhibition of HAA Formation by Antioxidants
Antioxidant Inhibition Rate (MeIQx) Inhibition Rate (4,8-DiMeIQx) Mechanism
Carnosic acid (CA) 56% (8-MeIQx) 49% Scavenges reactive carbonyls
Diallyl disulfide (DAD) 57.4% Not tested Reduces lipid oxidation intermediates
Phytic acid (PA) 48% (PhIP) 45% Chelates metal ions

Structural Impact on Inhibition :

  • Bulky substituents (e.g., 4,8-DiMeIQx) may reduce inhibitor efficacy due to steric hindrance .

Immunochemical Cross-Reactivity

This highlights the importance of the quinoxaline backbone and methyl group positioning in epitope recognition.

Biological Activity

2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline, commonly referred to as IQx, is a heterocyclic aromatic amine (HAA) known for its presence in high-temperature cooked meats and tobacco smoke. This compound has garnered attention due to its potential biological activities, particularly its mutagenic properties and implications in carcinogenesis. This article reviews the biological activity of IQx, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Target of Action
IQx primarily interacts with DNA, leading to the formation of DNA adducts. The compound is metabolized by cytochrome P450 isoform CYP1A2, resulting in reactive metabolites that can bind to DNA and induce mutations.

Mode of Action
The primary mode of action involves the induction of single-base substitutions and exon deletions within the DNA structure. This mutagenic potential is linked to increased rates of cell death in vitro, which occurs in a concentration-dependent manner.

Biochemical Pathways

IQx undergoes metabolic activation through several pathways:

  • Cytochrome P450 Metabolism : The compound is primarily metabolized by CYP1A2, leading to the formation of electrophilic species that can react with cellular macromolecules.
  • Conjugation Reactions : Following metabolism, IQx can be conjugated by N-acetyltransferase or sulfotransferase, producing metabolites that also exhibit reactivity towards DNA.

Cellular Effects

Research indicates that IQx induces significant cellular effects:

  • DNA Damage : In vitro studies have shown that IQx can cause DNA strand breaks and mutations in both human and rodent cells. Specifically, it has been found to induce sister chromatid exchanges (SCEs) and other forms of genetic damage.
  • Mutagenicity : The compound has been classified as a mutagen due to its ability to induce mutations in various test systems, including bacterial and mammalian models .

Animal Studies

Several studies have evaluated the carcinogenic potential of IQx in animal models:

  • Mice Studies : In a study involving newborn male B6C3F1 mice treated with IQx, a dose-dependent increase in hepatocellular adenomas was observed after 12 months. The incidence was significantly higher compared to control groups .
  • Rat Studies : Female Sprague-Dawley rats administered IQx showed a dose-related increase in aberrant crypt foci (ACF) in the colon, indicating a potential link to colorectal cancer development .
  • Monkeys : Long-term studies in cynomolgus monkeys revealed that administration of IQx at doses up to 10 mg/kg bw led to significant gastrointestinal changes consistent with precancerous lesions .

Human Studies

Epidemiological studies have suggested links between dietary intake of HAAs like IQx and increased cancer risk:

  • A case-control study indicated higher incidences of gastric adenocarcinoma associated with high dietary intake of cooked meats containing IQx .

Comparative Analysis with Related Compounds

IQx shares structural similarities with other HAAs such as 2-amino-3-methylimidazo[4,5-f]quinoline (MeIQ) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MelQ). These compounds exhibit similar mutagenic properties but differ in their potency and specific metabolic pathways.

CompoundStructural SimilarityMutagenicityCarcinogenicity
IQxYesHighConfirmed
MeIQYesModerateSuggestive
MelQYesHighConfirmed

Q & A

Basic Research Questions

Q. What are the standard protocols for assessing the mutagenic potential of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline in academic studies?

  • Methodological Answer : The Ames test is the gold standard for mutagenicity evaluation. Protocols involve using Salmonella typhimurium strains (e.g., TA98) with metabolic activation systems (e.g., S9 liver homogenate). Dose-response curves are generated using concentrations ranging from 0.1 to 100 µg/plate. Positive controls like 2-nitrofluorene and negative controls (solvent-only) are mandatory. Mutagenic potency is quantified as revertants per µg, with this compound showing extraordinarily high activity (e.g., >10,000 revertants/nmol in TA98 strains) .
  • Key Data :

StrainMetabolic ActivationRevertants/µgReference
TA98+S912,500
TA98-S98,200

Q. How can researchers synthesize and characterize this compound?

  • Methodological Answer : Synthesis typically involves Maillard reaction pathways using precursors like creatinine and quinoxaline derivatives under pyrolysis conditions (150–300°C). Purification is achieved via reversed-phase HPLC with C18 columns, using acetonitrile/water gradients. Characterization employs high-resolution mass spectrometry (HRMS) for molecular ion confirmation and nuclear magnetic resonance (NMR) for structural elucidation (e.g., δ 7.8–8.2 ppm for aromatic protons). Isotopic labeling (e.g., deuterated analogs) aids in tracking metabolic pathways .

Q. What analytical methods are recommended for detecting this compound in biological matrices?

  • Methodological Answer : Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is preferred. Sample preparation involves solid-phase extraction (SPE) using C18 cartridges. Detection limits as low as 0.1 pg/mL are achievable with optimized transitions (e.g., m/z 198 → 154 for quantification). Internal standards like deuterated analogs (e.g., this compound-d3) improve accuracy .

Advanced Research Questions

Q. How should researchers resolve contradictory mutagenicity data across studies (e.g., Ames test vs. in vivo models)?

  • Methodological Answer : Discrepancies often arise from metabolic differences between in vitro and in vivo systems. To address this:

Compare metabolic activation pathways using liver microsomes from multiple species (e.g., rat, human).

Conduct comet assays or γ-H2AX foci analysis in animal models to assess DNA damage directly.

Validate findings with structural analogs (e.g., MeIQx) to identify substituent-specific effects. Contradictory results may reflect variations in S9 enzyme activity or detoxification pathways .

Q. What computational strategies optimize reaction yields for synthesizing imidazoquinoxaline derivatives?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates for cyclization reactions. Machine learning models trained on reaction databases (e.g., USPTO) can propose optimal conditions (e.g., solvent: DMF, catalyst: Ir(ppy)3, light: 450 nm). Feedback loops between computational predictions and experimental validation reduce trial-and-error cycles by >50% .

Q. How do structural modifications (e.g., methyl or phenyl substituents) alter toxicological profiles?

  • Methodological Answer : Compare analogs like 2-Amino-3,5-dimethyl-8-phenylimidazo[4,5-f]quinoxaline (CAS 146177-64-2) using:

  • In vitro : CYP450 inhibition assays to assess metabolic stability.
  • In silico : Molecular docking with DNA adducts (e.g., N2-guanyl adducts) to predict binding affinity.
  • In vivo : Tumorigenicity studies in transgenic mice (e.g., Tg.rasH2). Methyl groups at C3 enhance mutagenicity, while phenyl substituents at C8 reduce solubility and bioavailability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline
Reactant of Route 2
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline

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